methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a benzoate ester group and at position 7 with a 4-fluorobenzyl ether moiety. The compound’s structure integrates a planar chromenone system, which is known for its bioactivity in modulating enzymes and receptors, particularly in cancer and inflammation research . The methyl benzoate group at position 3 and the 4-fluorophenylmethoxy group at position 7 contribute to its unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c1-28-24(27)16-4-8-18(9-5-16)31-22-14-30-21-12-19(10-11-20(21)23(22)26)29-13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNIQPHZQUTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves the condensation of 4-fluorophenylmethanol with 7-hydroxy-4-oxochromen-3-yl benzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exhibiting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Methyl 4-((7-((3-Chlorobenzyl)oxy)-2-methyl-4-oxochromen-3-yl)oxy)benzoate ()
- Substituents : 3-chlorobenzyloxy (position 7), methyl group (position 2).
- Key Differences: The 3-chloro substitution on the benzyl group introduces stronger electron-withdrawing effects compared to 4-fluoro.
- Synthetic Note: Synthesized via nucleophilic substitution, similar to the target compound but with lower yield (82% vs. 96% in ) due to steric hindrance .
Methyl 4-[7-[(4-Bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate ()
- Substituents : 4-bromobenzyloxy (position 7).
- Key Differences : Bromine’s larger atomic radius and polarizability may improve π-π stacking interactions in protein binding compared to fluorine. However, increased molecular weight (MW: 455.3 g/mol vs. 422.4 g/mol for the target compound) could reduce solubility .
Methoxy-Substituted Analogs
7-Hydroxy-3-[(4-Methoxyphenyl)methoxy]-4H-1-benzopyran-4-one ()
- Substituents : 4-methoxyphenylmethoxy (position 3), hydroxyl (position 7).
- Key Differences : The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 4-fluoro group. The hydroxyl at position 7 increases hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to glucuronidation .
Methyl 3-(((2-(4-(2-(2-Azidoethoxy)ethoxy)phenyl)-4-oxo-4H-chromen-3-yl)oxy)methyl)benzoate (Az8, )
- Substituents : Azidoethoxy-ethoxy chain (position 2), methyl benzoate (position 3).
- Key Differences: The hydrophilic azidoethoxy chain enhances water solubility, addressing a common limitation of chromenones. This modification is linked to improved activity against the Breast Cancer Resistance Protein (BCRP) .
Alkyl-Substituted Analogs
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-Oxo-7-trifluoromethyl-2H-chromene-3-carboxylate ()
- Substituents : Heptyloxy (position 4), trifluoromethyl (position 7).
- Key Differences : The long heptyloxy chain increases lipophilicity (logP ~5.2), favoring membrane permeability. The trifluoromethyl group enhances metabolic resistance but may introduce toxicity risks .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated using XLogP3 ().
Biological Activity
Methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, a synthetic organic compound with the molecular formula C24H17FO6, has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- C24H17FO6
Molecular Weight
- 420.392 g/mol
IUPAC Name
- Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Structural Representation
The compound features a chromenone core with a methoxy and fluorophenyl substituent, contributing to its unique properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 μM | Bacteriostatic effect |
The compound's mechanism of action includes inhibition of protein synthesis pathways and disruption of nucleic acid production, which is crucial for bacterial growth and replication .
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts.
Case Study: Inhibition of Inflammatory Markers
In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress in cells. This activity is essential for protecting cells from damage associated with various diseases, including cancer.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell survival and apoptosis.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl 4-[7-(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]benzoate | Similar chromenone core | Moderate antimicrobial activity |
| 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-furo[2,3-f]chromen-3-yl)acetic acid | Furocoumarin derivative | Antioxidant and anti-inflammatory |
The unique substitution pattern of methyl 4-({7-[(4-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yloxy})benzoate enhances its biological properties compared to similar compounds .
Q & A
Q. Critical Factors :
- Solvent Choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) can improve etherification yields by 15–20% .
- Purification : HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity .
Which analytical techniques are most reliable for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm substituent positions and ester/ether linkages. Key signals include:
- Chromenone C4=O: δ ~175 ppm in ¹³C NMR .
- 4-Fluorobenzyloxy group: δ 7.2–7.4 ppm (aromatic H) and δ 5.1 ppm (OCH₂) in ¹H NMR .
- IR Spectroscopy : C=O stretches at 1700–1750 cm⁻¹ (ester and chromenone) .
- HPLC-MS : Monitors reaction progress and detects impurities (<0.5% via UV at 254 nm) .
Advanced Tip : High-resolution mass spectrometry (HR-MS) with ESI+ ionization resolves isotopic patterns for Cl/F-containing derivatives .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or kinases. The 4-fluorobenzyloxy group shows hydrophobic interactions in COX-2’s active site .
- QSAR Studies : Substituent effects (e.g., electron-withdrawing F at para position) correlate with enhanced anti-inflammatory activity (R² = 0.89 in murine models) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
What strategies resolve contradictions in reported bioactivity data for chromene derivatives?
Advanced Research Question
-
Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, serum concentration). For example, discrepancies in antioxidant activity (e.g., DPPH vs. ABTS assays) arise from radical selectivity .
-
Metabolic Stability Checks : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
-
Structural Analog Comparison :
Substituent COX-2 Inhibition (%) Reference 4-Fluorobenzyloxy 82 ± 3 4-Chlorobenzyloxy 75 ± 5 Unsubstituted benzyloxy 58 ± 4
How can X-ray crystallography challenges be addressed for this compound?
Advanced Research Question
- Crystallization Issues : The flexible ether linkage often impedes crystal formation. Use slow evaporation with dichloromethane/hexane (1:3) and seeding from analogous chromenones .
- Alternative Methods : Powder XRD paired with Rietveld refinement provides lattice parameters (e.g., monoclinic P2₁/c space group) when single crystals fail .
Which in vitro assays are recommended for evaluating therapeutic potential?
Basic Research Question
- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ ~5 µM) .
- Antioxidant : DPPH radical scavenging (EC₅₀ ~20 µg/mL) and SOD activation assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
Advanced Tip : Combine with transcriptomics (RNA-seq) to identify downstream targets (e.g., NF-κB pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
